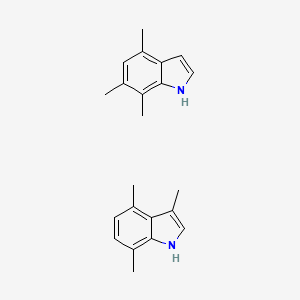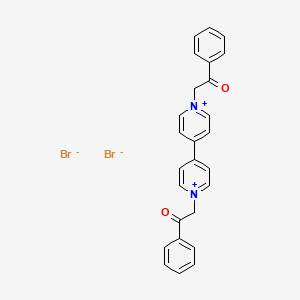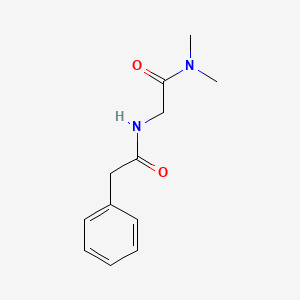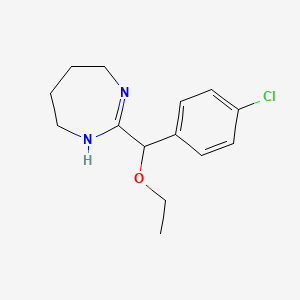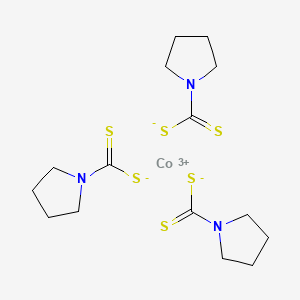
Cobalt, tris(1-pyrrolidinecarbodithioato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt, tris(1-pyrrolidinecarbodithioato)- is a coordination compound where cobalt is complexed with three 1-pyrrolidinecarbodithioate ligands. This compound is known for its unique structural and magnetic properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, tris(1-pyrrolidinecarbodithioato)- typically involves the reaction of cobalt salts with 1-pyrrolidinecarbodithioic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The cobalt salt, often cobalt(II) chloride, is dissolved in a suitable solvent such as ethanol or methanol. The 1-pyrrolidinecarbodithioic acid is then added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
Industrial production methods for cobalt, tris(1-pyrrolidinecarbodithioato)- are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or other suitable methods to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt, tris(1-pyrrolidinecarbodithioato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt complexes.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes. Substitution reactions result in the formation of new cobalt complexes with different ligands.
Aplicaciones Científicas De Investigación
Cobalt, tris(1-pyrrolidinecarbodithioato)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer agents.
Industry: It is used in the development of new materials with unique magnetic and electronic properties.
Mecanismo De Acción
The mechanism of action of cobalt, tris(1-pyrrolidinecarbodithioato)- involves its ability to interact with various molecular targets. The compound can coordinate with different ligands and undergo redox reactions, which can influence its activity. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Iron, tris(1-pyrrolidinecarbodithioato)-: Similar in structure but with iron as the central metal.
Chromium, tris(1-pyrrolidinecarbodithioato)-: Similar in structure but with chromium as the central metal.
Nickel, tris(1-pyrrolidinecarbodithioato)-: Similar in structure but with nickel as the central metal.
Uniqueness
Cobalt, tris(1-pyrrolidinecarbodithioato)- is unique due to its specific magnetic and electronic properties, which differ from those of its iron, chromium, and nickel analogs. These properties make it particularly useful in applications requiring specific magnetic characteristics.
Propiedades
Número CAS |
24412-38-2 |
|---|---|
Fórmula molecular |
C15H24CoN3S6 |
Peso molecular |
497.7 g/mol |
Nombre IUPAC |
cobalt(3+);pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/3C5H9NS2.Co/c3*7-5(8)6-3-1-2-4-6;/h3*1-4H2,(H,7,8);/q;;;+3/p-3 |
Clave InChI |
WKOHUOCIZKJNLL-UHFFFAOYSA-K |
SMILES canónico |
C1CCN(C1)C(=S)[S-].C1CCN(C1)C(=S)[S-].C1CCN(C1)C(=S)[S-].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


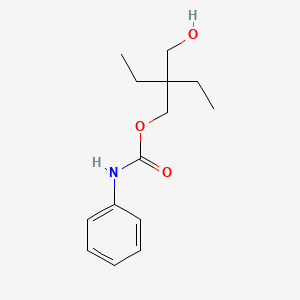
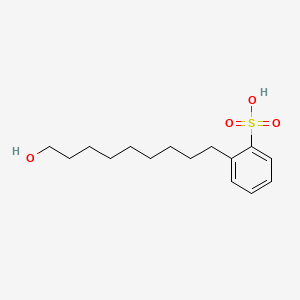
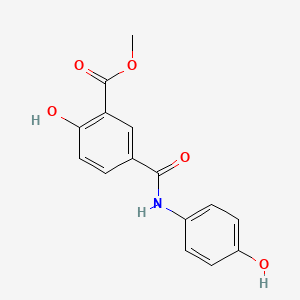
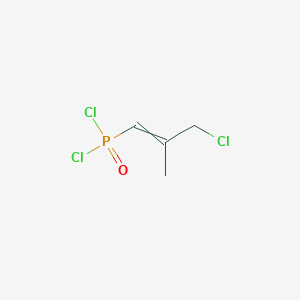
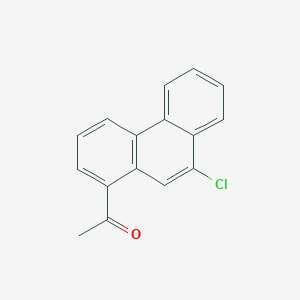
methanone](/img/structure/B14695403.png)
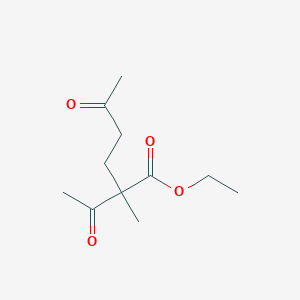
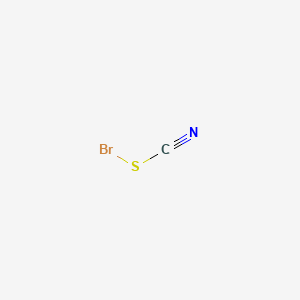
![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
